molecular formula C21H27NO4S2 B11401095 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11401095
M. Wt: 421.6 g/mol
InChI Key: QHMWFKCUXCNZLI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a thiophene ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Oxidation to Form the Dioxide: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is synthesized separately and then coupled to the intermediate compound through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the amide group or the sulfur dioxide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.
  • Catalytic Applications : It can be utilized in catalytic reactions due to its unique electronic properties.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Research : Investigations into its effects on cancer cell lines indicate potential cytotoxic activity, warranting further exploration in cancer therapeutics.

Medicine

  • Drug Development : The compound's structural features suggest possible interactions with biological targets, leading to its exploration in drug design for various diseases, including inflammatory conditions and infections.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against a range of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting further investigation into its mechanism and potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

Research evaluating the cytotoxic effects on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. These findings highlight its potential as an anticancer agent and underscore the need for further preclinical trials.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the sulfur dioxide moiety and the aromatic rings could facilitate specific interactions with biological targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide: shares similarities with other sulfur-containing heterocycles, such as thiophene derivatives and sulfone-containing compounds.

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-methylthiophene have similar aromatic structures but lack the complexity of the tetrahydrothiophene ring and the phenoxyacetamide moiety.

    Sulfone-Containing Compounds: Sulfone derivatives, such as sulindac and dapsone, share the sulfur dioxide moiety but differ significantly in their overall structure and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a tetrahydrothiophene ring, a thiophene ring, and a phenoxyacetamide moiety

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential pharmacological applications. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene moiety with a dioxo group, which is significant for its biological activity. The molecular formula is C21H27N2O4S2C_{21}H_{27}N_{2}O_{4}S_{2} with a molecular weight of approximately 421.6 g/mol. Its structure suggests multiple functional groups that may interact with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene rings have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The presence of the phenoxy group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives have been studied for their ability to induce apoptosis in cancer cells through various pathways.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.,
Anti-inflammatoryInhibits cytokine production; reduces inflammation in animal models. ,
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth in vivo.,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
  • Anti-inflammatory Effects : In a rodent model of arthritis, administration of related compounds resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability by inducing apoptosis, suggesting potential as a chemotherapeutic agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the safety and efficacy of this compound:

  • Absorption : Rapid absorption is expected due to its lipophilic nature.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion anticipated.

Toxicological assessments indicate low toxicity levels at therapeutic doses, but further studies are needed to establish a comprehensive safety profile.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction progress be monitored?

Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step reactions starting with substituted phenols or heterocyclic precursors. For example:

  • Step 1: React a substituted phenol (e.g., 4-isopropylphenol) with chloroacetyl chloride in the presence of a base like potassium carbonate in DMF to form the phenoxyacetamide backbone .
  • Step 2: Introduce the tetrahydrothiophene-1,1-dioxide moiety via nucleophilic substitution or reductive amination.
  • Monitoring: Thin-layer chromatography (TLC) is widely used to track reaction completion, with ethyl acetate/hexane solvent systems for polarity adjustment .

Key Considerations:

  • Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates.
  • Optimize stoichiometry to avoid side products (e.g., over-alkylation).

Q. Basic: How can researchers characterize this compound’s purity and confirm its structural integrity?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent integration (e.g., methyl groups in the tetrahydrothiophene-dioxide ring) and phenoxy linkage.
    • FT-IR: Verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfone (S=O) vibrations (~1300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns.
  • HPLC: Assess purity (>95%) using reverse-phase C-18 columns with acetonitrile/water gradients .

Q. Advanced: What methodologies are suitable for analyzing its metabolic stability in preclinical models?

Answer:

  • In vitro assays:
    • Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over time.
    • CYP Inhibition Screening: Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks.
  • In vivo: Administer radiolabeled compound to rodents, followed by plasma/tissue analysis for metabolites (e.g., sulfone oxidation products) .

Data Contradictions: Discrepancies between in vitro and in vivo results may arise due to species-specific enzyme activity or extrahepatic metabolism. Cross-validate using hepatocyte models .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Answer:

  • Modifications:
    • Phenoxy Group: Replace 4-isopropylphenoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding affinity.
    • Tetrahydrothiophene-dioxide Ring: Evaluate sulfone vs. sulfide analogs for solubility and metabolic stability .
  • Assays:
    • Enzymatic Inhibition: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization.
    • Cellular Efficacy: Screen in disease-relevant cell lines (e.g., cancer) with IC₅₀ calculations .

Example SAR Data:

DerivativeR-GroupIC₅₀ (nM)Solubility (µg/mL)
Parenti-Pr12015
NitroNO₂458

Q. Advanced: How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

Answer:

  • Mechanistic Toxicology:
    • Reactive Metabolite Screening: Use trapping agents (e.g., glutathione) in microsomal incubations to detect electrophilic intermediates .
    • Genotoxicity: Conduct Ames tests (± metabolic activation) and micronucleus assays.
  • Dose-Response Analysis: Compare NOAEL (no-observed-adverse-effect-level) across species. Adjust formulations (e.g., PEGylation) to reduce hepatic exposure .

Case Study: If in vitro hepatotoxicity is observed but not in vivo, investigate compensatory mechanisms (e.g., antioxidant gene upregulation) via transcriptomics .

Q. Basic: What solvent systems and purification techniques are optimal for isolating this compound?

Answer:

  • Extraction: Use C-18 solid-phase extraction (SPE) to separate polar impurities. Elute parent compound with ethyl acetate and degradates with methanol .
  • Recrystallization: Optimize using ethanol/water mixtures (70:30 v/v) to enhance crystal purity.
  • Chromatography: Flash chromatography with silica gel (60–120 mesh) and gradient elution (hexane → ethyl acetate) .

Q. Advanced: What crystallographic methods can elucidate its 3D structure and intermolecular interactions?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in acetonitrile. Resolve sulfone and acetamide conformations.
  • Hirshfeld Surface Analysis: Quantify hydrogen-bonding (N–H⋯O) and π-π interactions in the lattice .

Example Data:

  • Space Group: P2₁/c
  • Key Bond Lengths: C=O (1.22 Å), S–O (1.45 Å)

Properties

Molecular Formula

C21H27NO4S2

Molecular Weight

421.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H27NO4S2/c1-15(2)17-4-6-19(7-5-17)26-13-21(23)22(12-20-16(3)8-10-27-20)18-9-11-28(24,25)14-18/h4-8,10,15,18H,9,11-14H2,1-3H3

InChI Key

QHMWFKCUXCNZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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